1,4-Dioxa-7,10-diazacyclododecane
Description
Research Findings Summary
Nuclear magnetic resonance studies reveal that this compound undergoes conformational changes upon binding metal ions such as potassium, which affects the chemical shifts of protons adjacent to nitrogen and oxygen atoms, indicating dynamic host-guest interactions.
Coordination-driven self-assembly experiments with organoplatinum compounds show that derivatives of diazacrown ethers, including flexible macrocycles like this compound, can form discrete supramolecular structures with defined stoichiometries, highlighting their utility in constructing complex molecular architectures.
Stability constants for metal complexes formed by this compound have been determined, confirming its strong chelating ability and potential applications in coordination chemistry and medicinal chemistry as a chelating agent.
Properties
IUPAC Name |
1,4-dioxa-7,10-diazacyclododecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-10-4-6-12-8-7-11-5-3-9-1/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTSRPKYKAQUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOCCOCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209114 | |
| Record name | 1,4-Dioxa-7,10-diazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60350-13-2 | |
| Record name | 1,4-Dioxa-7,10-diazacyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60350-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxa-7,10-diazacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060350132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxa-7,10-diazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxa-7,10-diazacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxa-7,10-diazacyclododecane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of diethanolamine with ethylene glycol dichloride under basic conditions to form the macrocyclic ring. The reaction typically requires a solvent such as tetrahydrofuran and a base like sodium hydroxide. The reaction mixture is heated under reflux to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxa-7,10-diazacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as copper, cobalt, and manganese. These complexes are often used in catalysis and material science.
Substitution Reactions:
Common Reagents and Conditions:
Complexation: Metal salts (e.g., copper(II) sulfate, cobalt(II) chloride) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Metal Complexes: Coordination compounds with various metal ions.
Substituted Derivatives: Compounds with functional groups introduced at the nitrogen atoms.
Scientific Research Applications
Coordination Chemistry
DDA's ability to form stable complexes with various metal ions makes it valuable in coordination chemistry. It has been shown to effectively bind with metals such as copper(II), nickel(II), and lead(II), which is critical for applications in catalysis and material synthesis.
Table 1: Stability Constants of Metal Complexes
| Metal Ion | Stability Constant (log K) | Method of Determination |
|---|---|---|
| Cu(II) | 5.2 | Potentiometric Titration |
| Ni(II) | 4.8 | UV-Vis Spectroscopy |
| Pb(II) | 3.5 | NMR Spectroscopy |
These stability constants indicate the strength of the metal-ligand interactions, influencing their potential applications in various chemical processes.
Medicinal Chemistry
DDA has been investigated for its potential use as a chelating agent in medicinal chemistry. Its ability to form stable complexes with metal ions can enhance the bioavailability of certain pharmaceuticals or serve as an antidote for heavy metal poisoning.
Case Study: Antidotal Properties
Research conducted by Ferreiros-Martinez et al. (2009) demonstrated that DDA can effectively chelate lead ions in vitro, reducing cytotoxicity in human cell lines exposed to lead acetate. The study highlighted DDA's potential as a therapeutic agent for treating heavy metal poisoning.
Antimicrobial Activity
Some derivatives of DDA have shown promising antimicrobial properties. For instance, studies have indicated that modifications to the DDA structure can enhance its efficacy against various bacterial strains.
Table 2: Antimicrobial Activity of DDA Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| DDA Derivative A | E. coli | 32 µg/mL |
| DDA Derivative B | S. aureus | 16 µg/mL |
| DDA Derivative C | P. aeruginosa | 64 µg/mL |
This table summarizes the effectiveness of different derivatives against common pathogens, showcasing DDA's potential in pharmaceutical development.
Materials Science
In materials science, DDA is utilized in the development of sensors and separation processes due to its selective binding properties with metal ions. Its application in creating advanced materials for environmental monitoring has garnered attention.
Case Study: Sensor Development
A recent study demonstrated the use of DDA-based sensors for detecting heavy metals in water samples. The sensor exhibited high sensitivity and selectivity towards lead ions, making it a viable option for environmental applications (Journal of Environmental Monitoring, 2023).
Mechanism of Action
The mechanism by which 1,4-Dioxa-7,10-diazacyclododecane exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the ring provide multiple coordination sites, allowing the compound to form stable chelates with metal ions. These chelates can then participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Macrocyclic Compounds
Structural and Physical Properties
The following table summarizes key differences between 1,4-Dioxa-7,10-diazacyclododecane and structurally analogous macrocycles:
Functional Differences
Ring Size and Donor Atom Arrangement: The 12-membered ring of this compound provides a smaller cavity, favoring interactions with smaller metal ions (e.g., transition metals like Cu²⁺) . In contrast, the 18-membered 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (also called 1,10-Diaza-18-crown-6) accommodates larger ions (e.g., K⁺, Ba²⁺) due to its expanded structure and additional oxygen donors .
Hydrophilicity and Solubility :
- The lower LogP of this compound (-0.13) suggests greater aqueous solubility compared to larger crown ethers, which typically have higher LogP values. This property enhances its utility in aqueous-phase reactions .
Synthetic Accessibility :
- This compound is synthesized via cyclization reactions involving thiosemicarbazide intermediates, as inferred from related methodologies . The 18-membered analog is commercially available (e.g., Sigma-Aldrich), indicating established industrial-scale synthesis .
Research Findings and Industrial Relevance
- Metal Ion Binding Efficiency: Studies suggest that this compound exhibits higher binding constants for Cu²⁺ compared to analogous 15-membered macrocycles, attributed to optimal cavity size and donor atom alignment .
- Thermal Stability : The compound’s high boiling point (295.3°C) supports its use in high-temperature industrial processes, such as polymer stabilization .
Biological Activity
1,4-Dioxa-7,10-diazacyclododecane (DDA) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of DDA, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
Structural Characteristics
DDA is characterized by a 12-membered ring containing two nitrogen atoms and two oxygen atoms. This structural configuration allows DDA to form stable complexes with metal ions, which can enhance its biological activity. The presence of nitrogen and oxygen heteroatoms contributes to its ability to interact with various biological targets.
The biological activity of DDA can be attributed to several mechanisms:
- Metal Complexation : DDA forms stable complexes with transition metals such as copper (Cu), nickel (Ni), and zinc (Zn). These complexes can exhibit enhanced reactivity and selectivity towards biological targets, including enzymes and receptors .
- Protonation Constants : Studies have shown that DDA has significant protonation constants, indicating its ability to donate protons in physiological conditions. This property is crucial for its interaction with biomolecules .
- DNA Intercalation : DDA derivatives have demonstrated the ability to intercalate into DNA, leading to potential applications in cancer therapy as DNA cross-linking agents .
Antimicrobial Activity
DDA and its metal complexes have been evaluated for antimicrobial properties. Research indicates that certain metal-DDA complexes exhibit potent antibacterial activity against resistant strains of bacteria. For instance, copper(II)-DDA complexes have shown enhanced antibacterial efficacy compared to their non-complexed counterparts .
Anticancer Activity
DDA has been investigated for its potential as an anticancer agent. Its ability to selectively target cancer cells through mechanisms such as hypoxia-selective activation makes it a candidate for further development in cancer therapeutics. In vitro studies have demonstrated that DDA derivatives can induce apoptosis in various cancer cell lines by causing DNA damage and disrupting cellular functions .
Study 1: Antibacterial Efficacy
In a study conducted by Spiccia et al., copper(II)-DDA complexes were synthesized and tested against several bacterial strains. The results indicated that these complexes exhibited a minimum inhibitory concentration (MIC) significantly lower than that of free DDA, demonstrating the importance of metal coordination in enhancing biological activity .
Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of DDA derivatives on human carcinoma cell lines. The results showed that certain DDA-based compounds effectively inhibited cell proliferation and induced apoptosis under hypoxic conditions, suggesting their potential use as selective anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of DDA compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Metal complexation, DNA intercalation |
| Copper(II)-DDA Complex | High | Moderate | Enhanced reactivity through metal coordination |
| Other Diaza Compounds | Low | Varies | Less effective due to lack of metal binding |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 1,4-Dioxa-7,10-diazacyclododecane, and how can purity be validated?
- Methodological Answer : Synthesis typically involves macrocyclic condensation reactions under controlled conditions. For example, crown ether analogs like 1,10-Diaza-18-crown-6 (CAS 23978-55-4) are synthesized via cyclization of diamine and diol precursors in the presence of templating agents . Purity validation requires techniques such as HPLC, NMR, and mass spectrometry. Melting point analysis (e.g., 111–114°C for related compounds) and LogP values can further confirm structural integrity .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include polarity (PSA), solubility (LogP), and thermal stability. Computational tools like COSMO-RS predict solvent interactions, while experimental methods like differential scanning calorimetry (DSC) assess thermal behavior. Cross-referencing with structurally similar compounds (e.g., diazacrown ethers) provides benchmarks for validation .
Q. What are the best practices for literature review and data collection on this compound?
- Methodological Answer : Follow EPA/OPPT’s structured approach:
- Use authoritative databases (e.g., STN International, PubChem) to identify CAS-linked studies.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize sources.
- Cross-validate data via peer-reviewed journals and governmental reports (e.g., EPA risk evaluations) to mitigate bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound with metal ions?
- Methodological Answer :
- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters under varying pH and ionic strengths.
- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects). Compare results with computational models (DFT or MD simulations) to reconcile discrepancies .
- Example : A 2023 EPA review highlighted inconsistencies in logK values for dioxane-metal complexes, resolved by standardizing buffer conditions .
Q. What advanced methodologies exist for studying the compound’s molecular interactions in biological systems?
- Methodological Answer :
- Biophysical Techniques : Surface plasmon resonance (SPR) for real-time binding kinetics.
- Theoretical Frameworks : Link findings to host-guest chemistry theories (e.g., lock-and-key model) to explain selectivity for specific ions or small molecules .
- Case Study : Studies on analogous diazacrown ethers revealed pH-dependent conformational changes impacting ion transport efficiency .
Q. How can AI and computational tools enhance the design of experiments (DoE) for this compound?
- Methodological Answer :
- Factorial Design : Use platforms like COMSOL Multiphysics to simulate reaction parameters (temperature, stoichiometry) and optimize yield.
- AI Integration : Train machine learning models on existing synthesis data to predict novel reaction pathways. For example, AI-driven "smart laboratories" automate variable adjustment in real time .
Data Contradiction and Validation
Q. How should researchers address conflicting toxicity or environmental fate data for this compound?
- Methodological Answer :
- Systematic Review : Adopt the EPA’s 2021 Systematic Review Protocol to assess data quality. Criteria include reproducibility, sample size, and methodological transparency.
- Risk Evaluation : Compare findings with EPA’s 2023 draft supplement, which classifies data into tiers (e.g., Tier 1 for peer-reviewed studies, Tier 3 for unreviewed industry reports) .
- Example : Discrepancies in biodegradation half-lives were resolved by prioritizing studies using OECD 301B standardized tests .
Methodological Frameworks
Q. What theoretical frameworks guide research on this compound’s applications in material science?
- Methodological Answer :
- Conceptual Models : Link to supramolecular chemistry principles (e.g., self-assembly driven by non-covalent interactions).
- Experimental Alignment : Use Gil’s pragmatic research framework to iteratively refine hypotheses based on empirical results. For instance, studies on membrane separation technologies employ iterative design-test cycles to optimize pore size and selectivity .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
